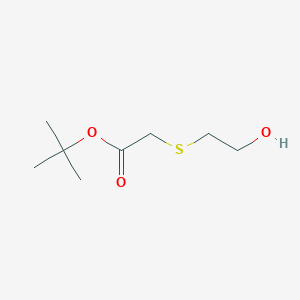

Tert-butyl 2-(2-hydroxyethylthio)acetate

Descripción

Tert-butyl 2-(2-hydroxyethylthio)acetate is an organosulfur compound characterized by a tert-butyl ester group and a thioether linkage with a terminal hydroxyethyl moiety. Its molecular formula is C₉H₁₆O₃S, and it combines lipophilicity (imparted by the tert-butyl group) with reactive sites for hydrogen bonding (hydroxyethyl) and nucleophilic interactions (thioether). This structural duality makes it valuable in medicinal chemistry and drug design, particularly in targeting bone loss and respiratory conditions .

The compound’s 2-hydroxyethylthio motif is hypothesized to act as a pharmacophore, enabling interactions with biological targets such as tyrosine kinases or smooth muscle receptors . Its tert-butyl ester enhances metabolic stability compared to methyl or ethyl esters, prolonging bioavailability in vivo .

Propiedades

Fórmula molecular |

C8H16O3S |

|---|---|

Peso molecular |

192.28 g/mol |

Nombre IUPAC |

tert-butyl 2-(2-hydroxyethylsulfanyl)acetate |

InChI |

InChI=1S/C8H16O3S/c1-8(2,3)11-7(10)6-12-5-4-9/h9H,4-6H2,1-3H3 |

Clave InChI |

SODQHRZFUFVIGA-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)OC(=O)CSCCO |

Origen del producto |

United States |

Comparación Con Compuestos Similares

2-(4-Methylcyclohex-3-enyl)propan-2-yl 2-(2-hydroxyethylthio)acetate

- Molecular Formula : C₁₄H₂₂O₃S

- Key Features : Replaces the tert-butyl group with a bulky cyclohexenyl-propan-2-yl moiety.

- Bioactivity : Demonstrates higher tracheal smooth muscle relaxation (anti-asthmatic activity) than α-terpineol in guinea pig models. This suggests that steric bulk near the ester group enhances receptor binding .

- Applications: Potential as an anti-asthmatic agent, reducing airway resistance in preclinical models .

tert-Butyl 2-(2-(2-hydroxyethoxy)ethoxy)acetate

- Molecular Formula : C₁₀H₂₀O₅

- Key Features : Ethoxy chain replaces the thioether group.

- Properties: Increased hydrophilicity due to ether linkages, but lacks the nucleophilic sulfur atom. No reported bioactivity, indicating the thioether’s critical role in therapeutic interactions .

Sulfur-Containing Analogues

2-(Tetradecylthio)acetic Acid

tert-Butyl 2-{[5-(4-cyanophenyl)pyridin-3-yl]sulfonyl}acetate

- Molecular Formula : C₁₈H₁₈N₂O₄S

- Key Features: Sulfonyl group instead of thioether, with aromatic pyridine and cyanophenyl substituents.

- Structural Impact : The sulfonyl group participates in C–H⋯O/N hydrogen bonds , forming a 3D crystal network. This contrasts with the thioether’s flexibility, suggesting divergent applications in solid-state chemistry versus solution-phase bioactivity .

Bioactivity Comparison

Anti-Asthmatic Activity

Bone Loss Inhibition

- 4',5,7-Tri[3-(2-hydroxyethylthio)propoxy]isoflavone : Shares the 2-hydroxyethylthio motif and shows efficacy in mitigating estrogen-deficiency-induced bone loss, supporting the pharmacophore hypothesis .

Key Research Findings

Thioether vs. Sulfonyl Groups : Thioethers (e.g., in the target compound) offer greater nucleophilicity and metabolic stability than sulfonamides, which prioritize crystallinity and hydrogen bonding .

Terpene Hybrids : Conjugation of thioether-acetate motifs with terpenes (e.g., α-terpineol derivatives) enhances anti-asthmatic efficacy, likely via synergistic receptor modulation .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.